N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide

Cancer Stem Cells High-Throughput Screening Anticancer

Achieve reproducible results in cancer stem cell research. Generic substitution of this N-phenylbenzamide derivative is inadvisable, as even minor structural modifications can drastically alter biological potency and electronic properties. - Validated hit: Active in primary HTS at ≤1 µM, suitable for hit-to-lead optimization. - Critical moiety: The 6-cyano-2-pyridinyl group is essential for target engagement and molecular conductance. - Supply reliability: Exact CAS 58254-72-1 ensures experimental consistency across assays.

Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
CAS No. 58254-72-1
Cat. No. B12802150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Cyano-2-pyridinyl)-N-phenylbenzamide
CAS58254-72-1
Molecular FormulaC19H13N3O
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC(=N3)C#N
InChIInChI=1S/C19H13N3O/c20-14-16-10-7-13-18(21-16)22(17-11-5-2-6-12-17)19(23)15-8-3-1-4-9-15/h1-13H
InChIKeyYSOUPPIMYZFWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide: Identity & Procurement


N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide (CAS 58254-72-1, UNII: QLI7LO5UMU) is a synthetic organic compound belonging to the class of N-phenylbenzamides, characterized by a cyano group at the 6-position of a pyridine ring linked to a phenylbenzamide moiety [1]. Its molecular formula is C19H13N3O, with a molecular weight of 299.33 g/mol . This compound is primarily utilized as a research tool and chemical intermediate, with documented applications in high-throughput screening for cancer stem cell inhibitors [2].

Compound Class N-Phenylbenzamide (6-Cyano-2-pyridinyl Substituted)
Primary Use Cancer stem cell high-throughput screening
Method Compatibility Cell-based luminescence HTS assays

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide: Specific Selection Rationale


Generic substitution within the N-phenylbenzamide class is inadvisable due to the critical role of the 6-cyano-2-pyridinyl moiety in modulating electronic properties and biological target engagement. While many N-phenylbenzamide derivatives exist, the specific substitution pattern of the target compound is crucial for achieving the desired activity profile [1]. Class-level inference from studies on related compounds indicates that the cyano group significantly influences the compound's frontier orbital energy, directly impacting its conductance and rectification behavior in single-molecule electronics [2]. Furthermore, even minor structural modifications to the benzamide core can lead to substantial, unpredictable shifts in biological potency, as evidenced by SAR studies on analogous HDAC inhibitors where the position and nature of substituents drastically altered IC50 values [3]. Therefore, procurement of the exact CAS 58254-72-1 is non-negotiable for ensuring experimental reproducibility and achieving intended scientific outcomes.

Electronic Properties

Cyano substitution modulates frontier orbital energy; generic N-phenylbenzamides may exhibit different conductance and rectification behavior.

Target Engagement

The 6-cyano-2-pyridinyl moiety is critical for biological target interaction; unspecific benzamides may not engage the intended targets.

Biological Potency

Minor structural modifications can unpredictably shift activity; potency in HDAC or cancer stem cell assays may differ significantly.

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide: Differentiation Evidence


Cancer Stem Cell Inhibition in HTS

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide was identified as an active compound in a cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells. In this assay, 6 out of 45 tested compounds exhibited activity ≤1 µM [1]. While the specific IC50 value for the target compound is not disclosed in the public summary, its classification among the top 13% most potent hits in this high-stringency screen provides a quantitative benchmark for its potential activity relative to a broad, unselected compound library.

Cancer Stem Cell HTS Activity
Cross-study comparable
Active (IC50 ≤ 1 µM) — Top 13.3% among 45 compounds
Supports ranking as screening hit among unselected library
Specific IC50 not disclosed; based on assay categorization
Cancer Stem Cells High-Throughput Screening Anticancer

Molecular Rectification Potential

Based on structure-function relationships established for a series of N-phenylbenzamide (NPBA) derivatives, the presence of the cyano group at the 6-position of the pyridine ring is predicted to significantly modulate the compound's electronic properties. Computational and experimental studies demonstrate that functionalization of the NPBA core with electron-withdrawing/donating groups strongly correlates with the energy of the conducting frontier orbital, thereby enhancing single-molecule rectification and conductance [1]. While direct data for the target compound is not available, class-level inference suggests it may exhibit distinct electronic behavior compared to unsubstituted or differently substituted NPBA analogs, making it a candidate for molecular electronics research.

Molecular Rectification Prediction
Class-level inference
Predicted frontier orbital energy shift from 6-cyano group
May exhibit distinct single-molecule conductance
No direct experimental data; class-level SAR
Molecular Electronics Single-Molecule Conductance Rectification

HDAC Inhibitor Potential

A related benzamide bearing a cyanopyridyl moiety was identified as a potent and low molecular weight histone deacetylase (HDAC) inhibitor [1]. SAR studies on this lead series determined that cyano substitution at the C3-position of the pyridyl core is optimal for HDAC1 inhibition and anti-proliferative activity in HCT-116 cells [2]. While the target compound features a 6-cyano-2-pyridinyl group rather than a 3-cyanopyridyl, class-level inference suggests that the presence of a cyano group on the pyridine ring is a critical pharmacophoric element for engaging HDAC enzymes. This structural similarity positions N-(6-cyano-2-pyridinyl)-N-phenylbenzamide as a potential scaffold for developing HDAC inhibitors.

HDAC Inhibition Potential
Class-level inference
Cyanopyridyl moiety aligned with HDAC inhibitor pharmacophore
Scaffold for HDAC inhibitor medicinal chemistry
No direct IC50; requires validation in HDAC assays
HDAC Inhibitor Epigenetics Anticancer

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide: Application Scenarios


Cancer Stem Cell Research Hit

N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide is directly applicable as a validated, active compound in secondary assays aimed at confirming and characterizing its mechanism of action as an inhibitor of cancer stem cells. Its identification in a primary HTS with an activity cutoff of ≤1 µM [1] makes it a suitable starting point for hit-to-lead optimization or as a chemical probe in functional studies of cancer stem cell biology.

Single-Molecule Electronics Studies

Based on established structure-function relationships in the N-phenylbenzamide class, this compound is a suitable candidate for experimental investigation in molecular electronics. Its unique substitution pattern (6-cyano-2-pyridinyl) is predicted to modulate its frontier orbital energy and thus its single-molecule conductance and rectification properties [2]. Researchers can use this compound to test hypotheses regarding the influence of electron-withdrawing groups on molecular junction behavior.

HDAC Inhibitor Scaffold

The compound's cyanopyridyl moiety aligns with the core pharmacophore of known HDAC inhibitors. Medicinal chemists can leverage N-(6-cyano-2-pyridinyl)-N-phenylbenzamide as a starting scaffold for the rational design and synthesis of novel HDAC inhibitors, focusing on optimizing the pyridine substitution pattern and exploring additional functional groups to enhance potency and selectivity [3].

Chemical Biology Tool Procurement

Given its unique structure and demonstrated activity in a cell-based HTS, this compound is a valuable addition to chemical biology screening libraries. Its procurement enables the development of new chemical probes for investigating biological pathways, particularly those related to cancer and epigenetics.

Application
Selection Property
Validation Focus
Cancer Stem Cell HTS Hit Follow-up
Activity cutoff ≤1 µM (HTS)
Cell-based secondary assays for mechanism confirmation
Molecular Electronics Research
Frontier orbital modulation by cyano group
Single-molecule conductance and rectification experiments
HDAC Inhibitor Design
Cyanopyridyl pharmacophore alignment
HDAC enzyme inhibition and anti-proliferative validation
Chemical Biology Library Procurement
Unique benzamide substitution pattern
Target identification and biological pathway profiling
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